molecular formula C20H18F3NO2 B13994261 4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid CAS No. 916204-06-3

4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid

Cat. No.: B13994261
CAS No.: 916204-06-3
M. Wt: 361.4 g/mol
InChI Key: AVKJJAVBZHUZOY-UHFFFAOYSA-N
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Description

4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid is a complex organic compound that features a piperidine ring, a benzylidene group, and a trifluoromethyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid typically involves multiple steps. One common method includes the condensation of 2-(trifluoromethyl)benzaldehyde with piperidine to form the benzylidene-piperidine intermediate. This intermediate is then reacted with 4-bromobenzoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, especially in the presence of strong nucleophiles like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOCH3 in methanol.

Major Products

Scientific Research Applications

4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)benzoic acid
  • 4-(4-(2-(trifluoromethyl)benzyl)piperidin-1-yl)benzoic acid

Uniqueness

4-(4-(2-(trifluoromethyl)benzylidene)piperidin-1-yl)benzoic acid is unique due to the presence of the benzylidene group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Properties

CAS No.

916204-06-3

Molecular Formula

C20H18F3NO2

Molecular Weight

361.4 g/mol

IUPAC Name

4-[4-[[2-(trifluoromethyl)phenyl]methylidene]piperidin-1-yl]benzoic acid

InChI

InChI=1S/C20H18F3NO2/c21-20(22,23)18-4-2-1-3-16(18)13-14-9-11-24(12-10-14)17-7-5-15(6-8-17)19(25)26/h1-8,13H,9-12H2,(H,25,26)

InChI Key

AVKJJAVBZHUZOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=CC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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